(2,5-Dimethoxy-3-methylphenyl)methanol, CAS 5600-82-8, is a substituted benzyl alcohol that serves as a specialized chemical intermediate. Its primary utility is in multi-step organic synthesis where the precise placement of the 2,5-dimethoxy and 3-methyl functional groups on the aromatic ring is a non-negotiable prerequisite for constructing complex target molecules. This specific substitution pattern dictates the regioselectivity of subsequent reactions and is essential for achieving the required architecture in pharmacologically active compounds and natural product analogs. [REFS-1, REFS-2]
In applications requiring (2,5-Dimethoxy-3-methylphenyl)methanol, substitution with close analogs such as (2,5-Dimethoxyphenyl)methanol or other positional isomers is synthetically unfeasible. The compound's value is defined by its unique 2,5-dimethoxy-3-methyl arrangement, which is a structural blueprint for the final target molecule. For instance, in the synthesis of specific ubiquinone (Coenzyme Q) analogs, the methyl group at the C-3 position is essential for forming the correct quinone core required for biological activity. [REFS-1, REFS-2]. Using an analog lacking this methyl group or with the methyl group in a different position (e.g., C-4 or C-6) would yield a completely different molecular entity, failing the synthetic objective and making such substitutes procurement dead-ends.
The synthesis of biologically active Coenzyme Q analogs, such as 2,3-dimethoxy-5-methyl-1,4-benzoquinones, is critically dependent on the substitution pattern of the aromatic precursor. [1]. (2,5-Dimethoxy-3-methylphenyl)methanol provides the necessary 2,5-dimethoxy and 3-methyl pattern required to construct the target quinone ring. A common analog like (2,5-Dimethoxyphenyl)methanol lacks the C-3 methyl group, making it an unsuitable precursor for these specific targets as it cannot form the required 2,3-dimethoxy-5-methyl benzoquinone core which is vital for antioxidant activity. [2].
| Evidence Dimension | Precursor structural requirement |
| Target Compound Data | Provides the 2,5-dimethoxy and 3-methyl substitution pattern |
| Comparator Or Baseline | (2,5-Dimethoxyphenyl)methanol, which lacks the 3-methyl group |
| Quantified Difference | Qualitative (structurally essential vs. structurally deficient) |
| Conditions | Synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone (Coenzyme Q) scaffolds. |
For researchers synthesizing specific CoQ analogs, only this exact isomer provides the necessary carbon skeleton, making it a non-substitutable procurement choice.
The utility of (2,5-Dimethoxy-3-methylphenyl)methanol as a processable intermediate is demonstrated by its successful oxidation to 3-methyl-2,5-dimethoxybenzaldehyde. [1]. This subsequent aldehyde is documented as a key precursor for a specific isomer of DOM (2,5-dimethoxy-4-methylamphetamine), highlighting a synthetic pathway where the initial alcohol's precise structure is critical and its conversion to the aldehyde is a necessary step. The comparator, a generic benzyl alcohol, would not yield a product with the required substitution for this specific CNS-active target.
| Evidence Dimension | Chemical Convertibility |
| Target Compound Data | Successfully oxidized to 3-methyl-2,5-dimethoxybenzaldehyde |
| Comparator Or Baseline | Generic, unsubstituted benzyl alcohol |
| Quantified Difference | Qualitative (enables synthesis of a specific, complex target vs. does not) |
| Conditions | Careful oxidation to produce the corresponding aldehyde for further synthesis. |
This confirms the compound's compatibility with standard oxidation protocols and its role as a reliable intermediate for accessing more complex, value-added molecules.
A documented multi-step synthesis route reports the production of 98.2 g of 3-methyl-2,5-dimethoxybenzyl alcohol, establishing its accessibility as a chemical intermediate. [1]. The same procedure notes a specific boiling point of 113-118°C at 1 mmHg, providing a key physical parameter for purification and quality control. Notably, the synthesis also produces isomeric byproducts such as 2,5-dimethoxytoluene, which must be removed via distillation. This underscores the importance of procuring a high-purity, correctly identified product to ensure reproducibility and prevent side reactions in subsequent synthetic steps.
| Evidence Dimension | Boiling Point (at 1 mmHg) |
| Target Compound Data | 113-118°C |
| Comparator Or Baseline | Crude reaction mixture containing isomeric byproducts |
| Quantified Difference | N/A (establishes a purity benchmark) |
| Conditions | Rectification in vacuo (vacuum distillation). |
The availability of specific physical constants and awareness of potential isomeric impurities provides buyers with a clear benchmark for quality control, ensuring batch-to-batch consistency.
This compound is the right choice when synthesizing Coenzyme Q analogs that require a 2,3-dimethoxy-5-methyl-benzoquinone core. Its specific substitution pattern is a non-negotiable starting point to build the quinone structure essential for antioxidant and other biological activities. [1]
As a direct precursor to 3-methyl-2,5-dimethoxybenzaldehyde, this alcohol is indicated for synthetic routes targeting specific, less-common isomers of psychoactive compounds like DOM. In this context, no other positional isomer can serve as a viable substitute. [2]
In research programs requiring the construction of complex, polysubstituted aromatic rings, this compound serves as a reliable starting material. Its defined physical properties and known synthesis profile allow for predictable incorporation into larger molecules where precise control of substituent placement is paramount for structure-activity relationship (SAR) studies. [2]